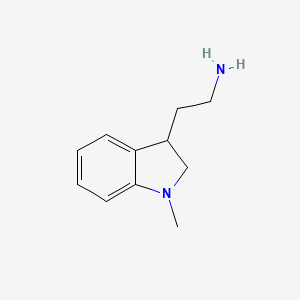
2-(2,3-Dimethylanilino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethyl-phenylamino)-acetic acid hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-phenylamino)-acetic acid hydrazide typically involves the reaction of (2,3-Dimethyl-phenylamino)-acetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2,3-Dimethyl-phenylamino)-acetic acid+Hydrazine hydrate→(2,3-Dimethyl-phenylamino)-acetic acid hydrazide+Water
Industrial Production Methods
In an industrial setting, the production of (2,3-Dimethyl-phenylamino)-acetic acid hydrazide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-phenylamino)-acetic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding azide.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmosphere conditions.
Major Products Formed
Oxidation: Formation of azides.
Reduction: Formation of amines.
Substitution: Formation of various substituted hydrazides depending on the substituent introduced.
Scientific Research Applications
(2,3-Dimethyl-phenylamino)-acetic acid hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Dimethyl-phenylamino)-acetic acid hydrazide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethyl-phenylamino)-acetic acid: The parent compound from which the hydrazide is derived.
Phenylhydrazine: A related hydrazine derivative with similar chemical properties.
Acetohydrazide: Another hydrazide compound with a simpler structure.
Uniqueness
(2,3-Dimethyl-phenylamino)-acetic acid hydrazide is unique due to the presence of both the dimethyl-phenyl group and the hydrazide functional group. This combination imparts specific chemical and biological properties that are not observed in simpler hydrazides or related compounds. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Properties
CAS No. |
2370-46-9 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(2,3-dimethylanilino)acetohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-7-4-3-5-9(8(7)2)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) |
InChI Key |
KMERSGBLYOPGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(=O)NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12118806.png)
![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)



![2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)

![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)


![2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol](/img/structure/B12118896.png)
